(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methoxy-nitrophenyl group, and a furan ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of a bromophenyl group, a methoxy-nitrophenyl group, and a furan ring
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O6S/c1-31-19-10-14(26(29)30)6-8-16(19)18-9-7-15(32-18)11-17-20(27)24-22(33)25(21(17)28)13-4-2-12(23)3-5-13/h2-11H,1H3,(H,24,27,33)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBVUJITAXNHW-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.